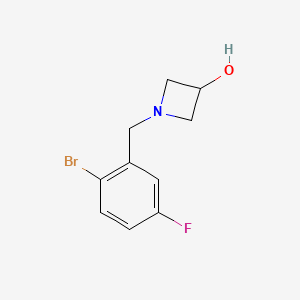
1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol” is a compound that falls under the category of azetidines . Azetidines are known for their ubiquity in natural products and importance in medicinal chemistry . They are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry .
Synthesis Analysis
The synthesis of azetidines, including “1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol”, is an important yet undeveloped research area . They are excellent candidates for ring-opening and expansion reactions . The key step in the synthesis involved the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with silver salt in DMSO at 100 C for 18 h .Molecular Structure Analysis
The structure of similar compounds has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Azetidine Derivatives and Antibacterial Activity
A series of 3-sulfenylazetidine derivatives were synthesized through ring-opening reactions of 1-azabicyclo[1.1.0]butane with thiols. These derivatives, including N-Benzyl-3-bromoazetidine, were utilized to generate novel fluoroquinolones. Some of these fluoroquinolones showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), surpassing the efficacy of clinically used fluoroquinolone, levofloxacin (Ikee et al., 2008).
Inhibitory Properties of Azetidinones
1-Alkoxycarbonyl-3-bromoazetidin-2-ones have been explored as potential elastase inhibitors. These compounds, through enzymatic hydrolysis, indicated stereospecific activity and were identified as transient inhibitors, highlighting their potential in therapeutic applications (Beauve et al., 1999).
Azetidine Compounds as Beta-Lactamase Inhibitors
Research on N-aryl 3-halogenated azetidin-2-ones and benzocarbacephems focused on their roles as inhibitors of beta-lactamases, crucial enzymes responsible for antibiotic resistance. These compounds were synthesized and evaluated, showing competitive inhibition but not substrate activity for beta-lactamases, which could lead to new therapeutic strategies against resistant bacterial infections (Joyeau et al., 1988).
Fluorinated Coumarin-Pyrimidine Hybrids as Anticancer Agents
Fluorinated coumarin–pyrimidine hybrids were synthesized and demonstrated significant cytotoxicity against human cancer cell lines, including A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland). These compounds, particularly effective against these cell lines, offer new avenues for cancer treatment research (Hosamani et al., 2015).
Iron-Catalyzed Thiol Alkylation for Synthesis of 3-Aryl-3-Sulfanyl Azetidines
A novel method involving Fe-catalyzed thiol alkylation from azetidine-3-ols was developed to synthesize 3-aryl-3-sulfanyl azetidines. This technique shows potential for drug discovery, providing new scaffolds that could be further functionalized for medicinal chemistry applications (Dubois et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-5-fluorobenzyl alcohol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-10-2-1-8(12)3-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJNOJDMPMOIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

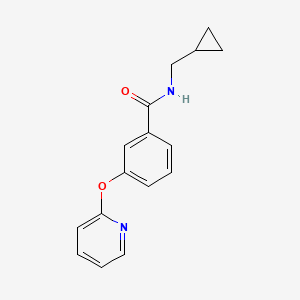
![2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2439859.png)
![Oxan-4-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2439860.png)
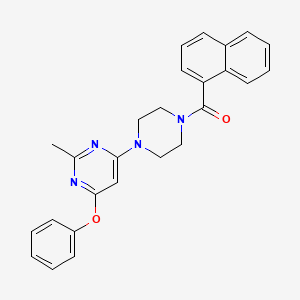
![N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2439865.png)
![3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2439866.png)
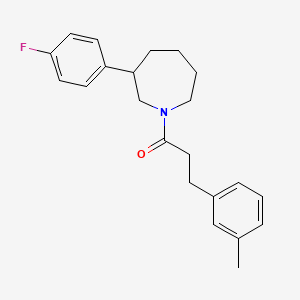
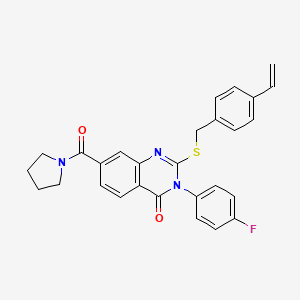

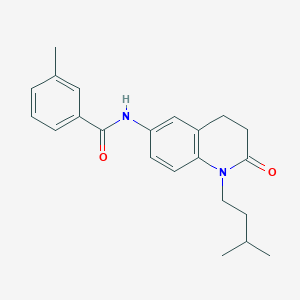

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2439879.png)
![N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2439880.png)
